molecular formula C19H19N3OS3 B2995986 4-(tert-butyl)-N-((4-(thiophen-2-yl)thiazol-2-yl)carbamothioyl)benzamide CAS No. 398998-11-3

4-(tert-butyl)-N-((4-(thiophen-2-yl)thiazol-2-yl)carbamothioyl)benzamide

Cat. No. B2995986
CAS RN: 398998-11-3
M. Wt: 401.56
InChI Key: PVNTYNSIJXEOMT-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-((4-(thiophen-2-yl)thiazol-2-yl)carbamothioyl)benzamide, also known as TTBC, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various research fields. TTBC is a thiazole-based compound that has been synthesized through a multi-step process involving various chemical reactions.

Scientific Research Applications

Synthesis and Anticancer Potential A study by Ruswanto et al. (2021) explored the synthesis of a complex involving 4-(tert-butyl)-N-((4-(thiophen-2-yl)thiazol-2-yl)carbamothioyl)benzamide with iron (III) aimed at anticancer applications. The complex was synthesized in ethanol and characterized through various spectroscopic methods, revealing its potential for interaction with the ribonucleotide reductase enzyme, indicating its potential as an anticancer candidate with notable binding affinity (Ruswanto, Wulandari, Mardianingrum, & Cantika, 2021).

Material Science Applications Hsiao et al. (2000) reported on the synthesis of ortho-linked polyamides from a derivative, showing the material's high thermal stability and solubility in various solvents. These polyamides were able to form transparent, flexible films, indicating their utility in material science for applications that require durable and stable polymers (Hsiao, Yang, & Chen, 2000).

Chemical Synthesis and Reactivity Research on the reactivity of tert-butyl phenylazocarboxylates by Jasch et al. (2012) demonstrated their versatility as building blocks in synthetic organic chemistry, highlighting nucleophilic substitutions and radical reactions that provide pathways for synthesizing azocarboxamides and other complex molecules (Jasch, Höfling, & Heinrich, 2012).

Advanced Organic Materials A study on aggregation-induced emission enhancement of certain compounds by Qian et al. (2007) found that derivatives, including those related to 4-(tert-butyl)-N-((4-(thiophen-2-yl)thiazol-2-yl)carbamothioyl)benzamide, exhibit significant fluorescence enhancement. This property is crucial for developing advanced organic materials for optical and electronic applications (Qian, Li, Zhang, Wang, Wang, Xu, Li, Li, & Yang, 2007).

Antimicrobial Activity The creation of 1,4-bis(decoxyphenyl)carbamothioyl-terephthalamide derivatives and their evaluation against Gram-negative bacteria by Halim and Ngaini (2016) revealed that certain derivatives display excellent activity against Escherichia coli. This finding suggests the potential of derivatives for developing new antimicrobial agents (Abd Halim & Ngaini, 2016).

properties

IUPAC Name

4-tert-butyl-N-[(4-thiophen-2-yl-1,3-thiazol-2-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS3/c1-19(2,3)13-8-6-12(7-9-13)16(23)21-17(24)22-18-20-14(11-26-18)15-5-4-10-25-15/h4-11H,1-3H3,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNTYNSIJXEOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-butyl)-N-((4-(thiophen-2-yl)thiazol-2-yl)carbamothioyl)benzamide

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